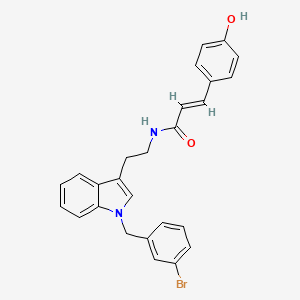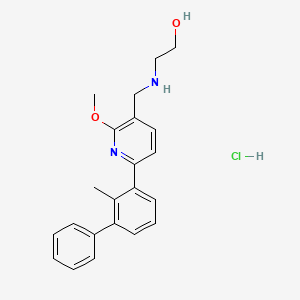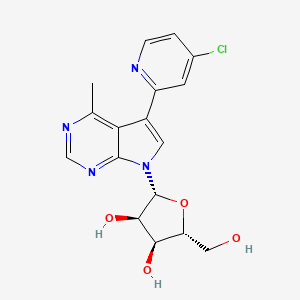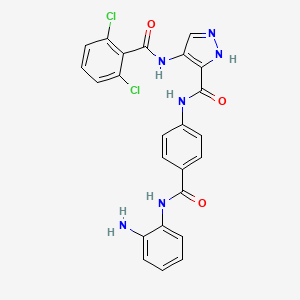
p-NH2-CHX-A"-DTPA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound p-NH2-CHX-A-DTPA is a bifunctional chelating agent. Its full chemical name is [®-2-Amino-3-(4-aminophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid . This compound is known for its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-NH2-CHX-A-DTPA typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexane-1,2-diamine derivative.
Functionalization: The cyclohexane-1,2-diamine is functionalized with p-aminobenzyl groups.
Industrial Production Methods
Industrial production of p-NH2-CHX-A-DTPA involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to achieve high yields and purity levels, typically exceeding 94% .
Analyse Des Réactions Chimiques
Types of Reactions
p-NH2-CHX-A-DTPA undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions such as technetium-99m, which is used in nuclear medicine.
Substitution: The amino groups can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Chelation: Common reagents include metal salts like technetium-99m chloride.
Substitution: Reagents such as acyl chlorides or anhydrides can be used for substitution reactions under mild conditions.
Major Products
Chelation: The major products are metal complexes, which are used in imaging and therapeutic applications.
Substitution: Substituted derivatives of p-NH2-CHX-A-DTPA with various functional groups.
Applications De Recherche Scientifique
p-NH2-CHX-A-DTPA has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of p-NH2-CHX-A-DTPA involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its multiple coordination sites. This chelation process is crucial for its applications in imaging and therapy, as it allows for the targeted delivery of metal ions to specific tissues or cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
DOTA: Another widely used chelating agent with high stability and specificity for metal ions.
DTPA: Similar to p-NH2-CHX-A-DTPA but with different coordination properties and stability.
Uniqueness
p-NH2-CHX-A-DTPA is unique due to its bifunctional nature, allowing it to form stable complexes with metal ions while also being functionalized for further chemical modifications. This makes it highly versatile for various applications in research and industry .
Propriétés
Formule moléculaire |
C25H36N4O10 |
|---|---|
Poids moléculaire |
552.6 g/mol |
Nom IUPAC |
2-[[(2R)-3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[(1S,2S)-2-[bis(carboxymethyl)amino]cyclohexyl]amino]acetic acid |
InChI |
InChI=1S/C25H36N4O10/c26-17-7-5-16(6-8-17)9-18(27(11-21(30)31)12-22(32)33)10-28(13-23(34)35)19-3-1-2-4-20(19)29(14-24(36)37)15-25(38)39/h5-8,18-20H,1-4,9-15,26H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H,38,39)/t18-,19+,20+/m1/s1 |
Clé InChI |
VFIMOMHTMFXXPG-AABGKKOBSA-N |
SMILES isomérique |
C1CC[C@@H]([C@H](C1)N(C[C@@H](CC2=CC=C(C=C2)N)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
SMILES canonique |
C1CCC(C(C1)N(CC(CC2=CC=C(C=C2)N)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile;hydrochloride](/img/structure/B12399175.png)











